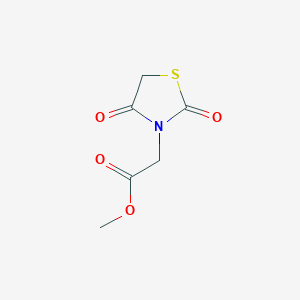

(2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester” is a chemical compound . It is a derivative of thiazolidine-2,4-dione , a scaffold that is synthetically important and possesses a wide range of promising biological activities . The thiazolidine-2,4-dione moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .

Synthesis Analysis

The synthesis of new (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives has been described in the literature . The chemical structures of the compounds were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .

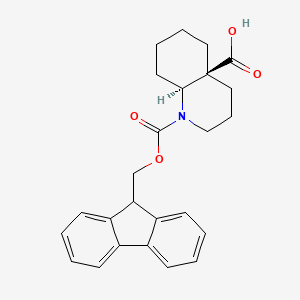

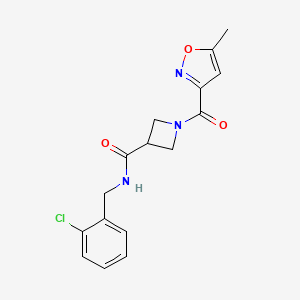

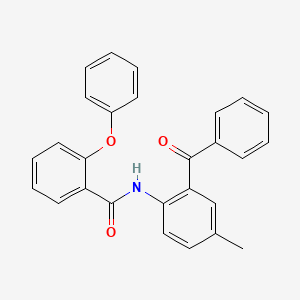

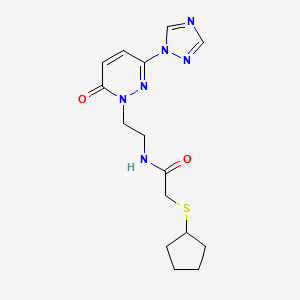

Molecular Structure Analysis

The molecular structure of “(2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester” includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The compound has a complexity of 240, a rotatable bond count of 3, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 5 .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Derivatives

The compound is used in the synthesis of new derivatives as dual antimicrobial/antitumor agents . The chemical structures of these compounds were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .

Antimicrobial Activity

The synthesized compounds have been tested for their antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

The compounds have been tested for their in vitro anticancer activity against four cancer cell lines . Among the synthesized compounds, one exhibited notable activity against HeLa, HT29, A549, and MCF-7 cell lines .

Drug Likeness Prediction

The synthesized compounds have been subjected to Lipinski rule of five studies using Pallas software to predict their drug likeness . This helps in understanding their potential as therapeutic agents.

Improvement of Metabolic Stability

The thiazolidine-2,4-dione (TZDs) moiety, which is part of the compound, is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .

Anti-Inflammatory Effects

The TZDs moiety is known to inhibit the production of pro-inflammatory cytokines as well as the expression of inducible nitric oxide synthase and cell adhesion molecules . This suggests potential anti-inflammatory applications of the compound.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of (2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester are cancer cells, specifically HeLa, HT29, A549, and MCF-7 cell lines . These cell lines represent different types of cancer, including cervical, colorectal, lung, and breast cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting the production of pro-inflammatory cytokines as well as the expression of inducible nitric oxide synthase and cell adhesion molecules . This interaction results in a decrease in inflammation and a reduction in the ability of the cancer cells to adhere to each other and to other tissues .

Biochemical Pathways

It is known that the compound’s action involves the inhibition of pro-inflammatory cytokines and cell adhesion molecules . These molecules play crucial roles in various biochemical pathways, including those involved in inflammation and cell adhesion .

Pharmacokinetics

The compound’s drug-likeness has been predicted using the guidelines of lipinski’s rule of five . This rule is a set of criteria used to predict whether a chemical compound would make an effective orally active drug in humans .

Result of Action

The result of the compound’s action is a notable activity against HeLa, HT29, A549, and MCF-7 cell lines . Specifically, the compound exhibited IC50 values of 55, 40, 38, and 50 μM, respectively, against these cell lines . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function .

Action Environment

The action, efficacy, and stability of (2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH, temperature, and presence of other substances in the environment . .

Eigenschaften

IUPAC Name |

methyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c1-11-5(9)2-7-4(8)3-12-6(7)10/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHABKSPPFOTBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)CSC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[3-(benzenesulfonyl)propanoylamino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2780911.png)

![N-(4-chlorophenethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780913.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2780919.png)

![Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2780926.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2780927.png)

![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2780929.png)